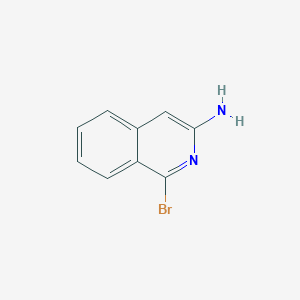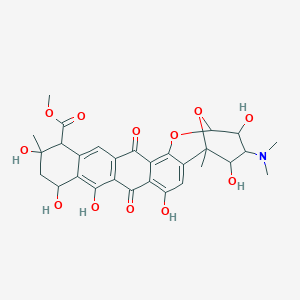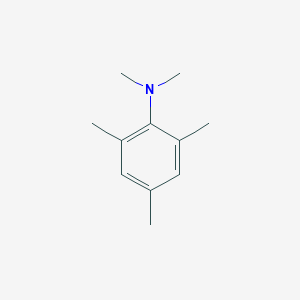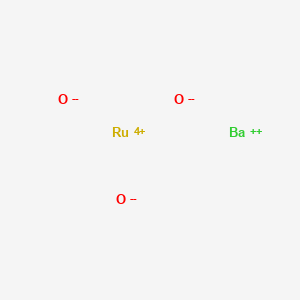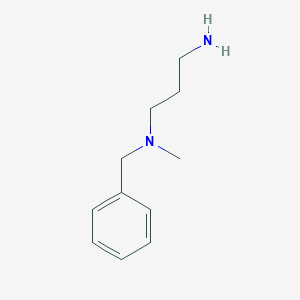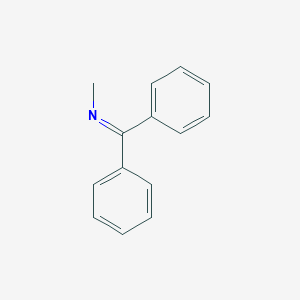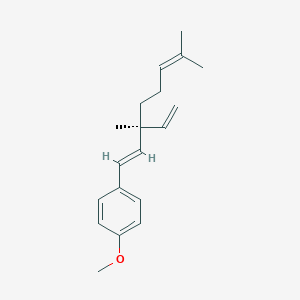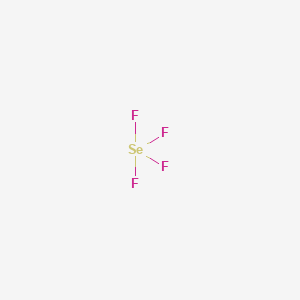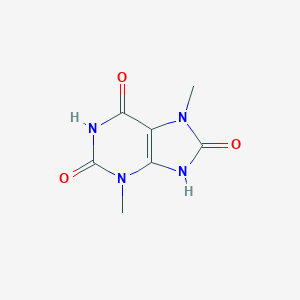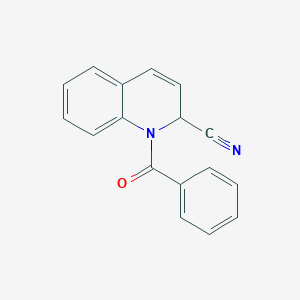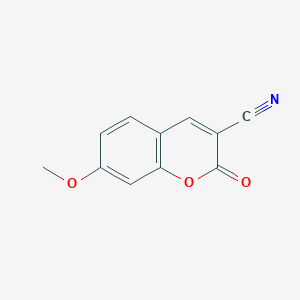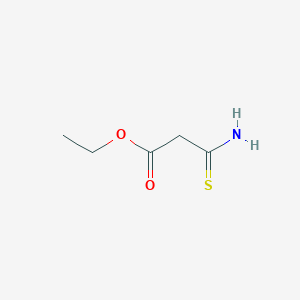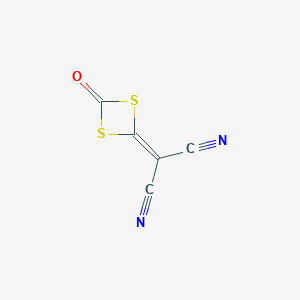
1,3-Dithetan-2-one, 4-(dicyanomethylene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dithetan-2-one, 4-(dicyanomethylene)-, also known as DTCO, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science, including chemistry, physics, and biology. DTCO is a highly reactive molecule that contains a dicyanomethylene group, which makes it an excellent candidate for use in a variety of chemical reactions. In
作用机制
The mechanism of action of 1,3-Dithetan-2-one, 4-(dicyanomethylene)- is not well understood. However, it is believed that 1,3-Dithetan-2-one, 4-(dicyanomethylene)- acts as an electron acceptor, which allows it to participate in a variety of chemical reactions. Additionally, 1,3-Dithetan-2-one, 4-(dicyanomethylene)- has been shown to exhibit excellent charge transport properties, which makes it an excellent candidate for use in electronic devices.
生化和生理效应
The biochemical and physiological effects of 1,3-Dithetan-2-one, 4-(dicyanomethylene)- are not well understood. However, it is believed that 1,3-Dithetan-2-one, 4-(dicyanomethylene)- may have potential applications in the field of medicine. For example, 1,3-Dithetan-2-one, 4-(dicyanomethylene)- has been shown to exhibit anti-inflammatory properties, which makes it an excellent candidate for use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 1,3-Dithetan-2-one, 4-(dicyanomethylene)- in lab experiments is its excellent electron-accepting properties. Additionally, 1,3-Dithetan-2-one, 4-(dicyanomethylene)- is relatively easy to synthesize, which makes it an excellent candidate for use in a variety of chemical reactions. However, one of the limitations of using 1,3-Dithetan-2-one, 4-(dicyanomethylene)- in lab experiments is its high reactivity, which can make it difficult to handle.
未来方向
There are many potential future directions for the study of 1,3-Dithetan-2-one, 4-(dicyanomethylene)-. One potential direction is the development of new synthetic methods for 1,3-Dithetan-2-one, 4-(dicyanomethylene)-. Additionally, 1,3-Dithetan-2-one, 4-(dicyanomethylene)- may have potential applications in the field of nanotechnology. For example, 1,3-Dithetan-2-one, 4-(dicyanomethylene)- could be used as a building block for the synthesis of novel nanomaterials. Finally, further studies are needed to fully understand the mechanism of action of 1,3-Dithetan-2-one, 4-(dicyanomethylene)- and its potential applications in the field of medicine.
Conclusion
In conclusion, 1,3-Dithetan-2-one, 4-(dicyanomethylene)- is a highly reactive molecule that has potential applications in a variety of scientific fields, including chemistry, physics, and biology. 1,3-Dithetan-2-one, 4-(dicyanomethylene)- exhibits excellent electron-accepting properties, which makes it an excellent candidate for use in a variety of electronic devices. Additionally, 1,3-Dithetan-2-one, 4-(dicyanomethylene)- may have potential applications in the field of medicine. Further studies are needed to fully understand the mechanism of action of 1,3-Dithetan-2-one, 4-(dicyanomethylene)- and its potential applications in various fields of science.
合成方法
The synthesis of 1,3-Dithetan-2-one, 4-(dicyanomethylene)- is a complex and multi-step process that involves several chemical reactions. The most common method for synthesizing 1,3-Dithetan-2-one, 4-(dicyanomethylene)- is through the reaction of 2-methyl-1,3-dithietane with malononitrile in the presence of a strong base. This reaction results in the formation of 1,3-Dithetan-2-one, 4-(dicyanomethylene)- as a yellow solid. Other methods for synthesizing 1,3-Dithetan-2-one, 4-(dicyanomethylene)- include the reaction of 2-methyl-1,3-dithietane with acetonitrile and the reaction of 2-methyl-1,3-dithietane with cyanoacetic acid.
科学研究应用
1,3-Dithetan-2-one, 4-(dicyanomethylene)- has been extensively studied for its potential applications in a variety of scientific fields. One of the most promising applications of 1,3-Dithetan-2-one, 4-(dicyanomethylene)- is in the field of organic electronics. 1,3-Dithetan-2-one, 4-(dicyanomethylene)- has been shown to exhibit excellent electron-accepting properties, making it an excellent candidate for use in organic photovoltaic devices. Additionally, 1,3-Dithetan-2-one, 4-(dicyanomethylene)- has been studied for its potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
属性
CAS 编号 |
13157-38-5 |
|---|---|
产品名称 |
1,3-Dithetan-2-one, 4-(dicyanomethylene)- |
分子式 |
C5N2OS2 |
分子量 |
168.2 g/mol |
IUPAC 名称 |
2-(4-oxo-1,3-dithietan-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C5N2OS2/c6-1-3(2-7)4-9-5(8)10-4 |
InChI 键 |
LNPWNMAIVPEJNZ-UHFFFAOYSA-N |
SMILES |
C(#N)C(=C1SC(=O)S1)C#N |
规范 SMILES |
C(#N)C(=C1SC(=O)S1)C#N |
其他 CAS 编号 |
13157-38-5 |
同义词 |
4-Oxo-1,3-dithietan-2-ylidene) malonitrile |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



